Cas no 2649062-28-0 (5-fluoro-2-(isocyanatomethyl)pyridine)

5-Fluoro-2-(isocyanatomethyl)pyridine is a versatile heterocyclic compound featuring a reactive isocyanate group attached to a fluorinated pyridine scaffold. The presence of the isocyanate functionality enables its use as a key intermediate in the synthesis of ureas, carbamates, and other derivatives through nucleophilic addition reactions. The fluorine substituent enhances the compound's electronic properties, making it valuable in medicinal chemistry and agrochemical applications. Its pyridine core contributes to stability and compatibility with various reaction conditions. This compound is particularly useful in the development of pharmaceuticals and specialty chemicals, where precise functionalization is required. Proper handling is essential due to the reactivity of the isocyanate group.
5-fluoro-2-(isocyanatomethyl)pyridine structure
2649062-28-0 structure
Product name:5-fluoro-2-(isocyanatomethyl)pyridine
CAS No:2649062-28-0
MF:C7H5FN2O
MW:152.125804662704
CID:5808859
PubChem ID:165721864

5-fluoro-2-(isocyanatomethyl)pyridine Chemical and Physical Properties

Names and Identifiers

    • Pyridine, 5-fluoro-2-(isocyanatomethyl)-
    • 5-fluoro-2-(isocyanatomethyl)pyridine
    • EN300-1816117
    • 2649062-28-0
    • Inchi: 1S/C7H5FN2O/c8-6-1-2-7(10-3-6)4-9-5-11/h1-3H,4H2
    • InChI Key: QVSHPHJMZHGRHT-UHFFFAOYSA-N
    • SMILES: C1(CN=C=O)=NC=C(F)C=C1

Computed Properties

  • Exact Mass: 152.03859095g/mol
  • Monoisotopic Mass: 152.03859095g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 168
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 42.3Ų

Experimental Properties

  • Density: 1.20±0.1 g/cm3(Predicted)
  • Boiling Point: 202.3±30.0 °C(Predicted)
  • pka: 1.62±0.22(Predicted)

5-fluoro-2-(isocyanatomethyl)pyridine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1816117-0.5g
5-fluoro-2-(isocyanatomethyl)pyridine
2649062-28-0
0.5g
$1165.0 2023-09-19
Enamine
EN300-1816117-2.5g
5-fluoro-2-(isocyanatomethyl)pyridine
2649062-28-0
2.5g
$2379.0 2023-09-19
Enamine
EN300-1816117-1.0g
5-fluoro-2-(isocyanatomethyl)pyridine
2649062-28-0
1g
$1214.0 2023-06-01
Enamine
EN300-1816117-10g
5-fluoro-2-(isocyanatomethyl)pyridine
2649062-28-0
10g
$5221.0 2023-09-19
Enamine
EN300-1816117-0.05g
5-fluoro-2-(isocyanatomethyl)pyridine
2649062-28-0
0.05g
$1020.0 2023-09-19
Enamine
EN300-1816117-0.1g
5-fluoro-2-(isocyanatomethyl)pyridine
2649062-28-0
0.1g
$1068.0 2023-09-19
Enamine
EN300-1816117-0.25g
5-fluoro-2-(isocyanatomethyl)pyridine
2649062-28-0
0.25g
$1117.0 2023-09-19
Enamine
EN300-1816117-5.0g
5-fluoro-2-(isocyanatomethyl)pyridine
2649062-28-0
5g
$3520.0 2023-06-01
Enamine
EN300-1816117-10.0g
5-fluoro-2-(isocyanatomethyl)pyridine
2649062-28-0
10g
$5221.0 2023-06-01
Enamine
EN300-1816117-1g
5-fluoro-2-(isocyanatomethyl)pyridine
2649062-28-0
1g
$1214.0 2023-09-19

Additional information on 5-fluoro-2-(isocyanatomethyl)pyridine

Introduction to 5-Fluoro-2-(Isocyanatomethyl)Pyridine (CAS No. 2649062-28-0)

5-Fluoro-2-(isocyanatomethyl)pyridine, identified by its CAS number 2649062-28-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the pyridine class, characterized by a six-membered aromatic ring containing nitrogen, which makes it a versatile scaffold for various chemical modifications and biological applications. The presence of a fluoro substituent and an isocyanatomethyl group imparts unique reactivity and functional properties, making it a valuable intermediate in the synthesis of more complex molecules.

The fluoro atom, known for its ability to influence metabolic stability, bioavailability, and binding affinity in drug molecules, plays a crucial role in the pharmacological properties of 5-fluoro-2-(isocyanatomethyl)pyridine. Recent studies have highlighted the importance of fluorinated pyridines in the development of novel therapeutic agents, particularly in the treatment of neurological disorders and cancer. The isocyanatomethyl group, on the other hand, provides a reactive site for further functionalization, enabling the synthesis of urea derivatives and other heterocyclic compounds that are of great interest in medicinal chemistry.

In the context of modern drug discovery, 5-fluoro-2-(isocyanatomethyl)pyridine has been explored as a key building block for designing small-molecule inhibitors targeting specific biological pathways. For instance, researchers have utilized this compound to develop potent antagonists of kinases and other enzyme targets involved in disease progression. The ability to introduce fluorine atoms at strategic positions within a molecule can significantly enhance its binding interactions with biological receptors, leading to improved efficacy and reduced side effects.

Recent advancements in synthetic methodologies have further expanded the utility of 5-fluoro-2-(isocyanatomethyl)pyridine. Techniques such as transition-metal-catalyzed cross-coupling reactions and organometallic chemistry have enabled the efficient construction of complex molecular architectures incorporating this scaffold. These methods have been particularly useful in generating libraries of compounds for high-throughput screening, allowing researchers to identify novel lead structures with desired pharmacological properties.

The incorporation of fluorine into pharmaceuticals is not without its challenges, however. The synthetic strategies must be carefully designed to ensure high selectivity and yield while minimizing the formation of undesired byproducts. Additionally, the handling of reactive intermediates like 5-fluoro-2-(isocyanatomethyl)pyridine requires stringent safety protocols to prevent unwanted side reactions and ensure worker safety.

One area where this compound has shown particular promise is in the development of antiviral agents. The unique electronic properties of fluorinated pyridines can enhance the stability and bioavailability of antiviral drugs, making them more effective against pathogens. Furthermore, the reactivity of the isocyanatomethyl group allows for the facile introduction of additional functional moieties that can improve drug delivery systems and target specificity.

In conclusion, 5-fluoro-2-(isocyanatomethyl)pyridine (CAS No. 2649062-28-0) is a versatile and highly functionalized compound with significant potential in pharmaceutical research. Its unique structural features make it an invaluable tool for synthesizing novel therapeutic agents targeting various diseases. As synthetic chemistry continues to evolve, it is likely that this compound will play an even greater role in the discovery and development of next-generation drugs.

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